molecular formula C10H14O2S B3418724 6-(3-Thienyl)hexanoic acid CAS No. 1279717-92-8

6-(3-Thienyl)hexanoic acid

Cat. No. B3418724
M. Wt: 198.28 g/mol
InChI Key: RRMBURAUBFTQEY-UHFFFAOYSA-N
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Description

6-(3-Thienyl)hexanoic acid, also known as 3-Thiophenehexanoic acid, is a chemical compound with the molecular formula C10H14O2S . It has an average mass of 198.282 Da and a monoisotopic mass of 198.071457 Da .


Synthesis Analysis

The synthesis of 6-(3-Thienyl)hexanoic acid involves surface-bound polymerization of pre-adsorbed monomers . The compound was used as a monomer for poly [3- (5-carboxypentyl)thiophene-2,5-diyl] (PTHA). PTHA-coated nanocrystalline TiO2/FTO glass electrodes were prepared by immersing THA-adsorbed electrodes in FeCl3 oxidant solution .


Molecular Structure Analysis

The molecular structure of 6-(3-Thienyl)hexanoic acid is represented by the formula C10H14O2S . It has an average mass of 198.282 Da and a monoisotopic mass of 198.071457 Da .


Chemical Reactions Analysis

The chemical reactions involving 6-(3-Thienyl)hexanoic acid primarily include its polymerization to form poly [3- (5-carboxypentyl)thiophene-2,5-diyl] (PTHA) .


Physical And Chemical Properties Analysis

6-(3-Thienyl)hexanoic acid is a yellow oil . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Safety And Hazards

When handling 6-(3-Thienyl)hexanoic acid, it is advised to avoid breathing its mist, gas, or vapors. Direct contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

6-thiophen-3-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMBURAUBFTQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641428
Record name 6-(Thiophen-3-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Thienyl)hexanoic acid

CAS RN

22053-93-6, 1279717-92-8
Record name 6-(Thiophen-3-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(3-(5-carboxypentyl)thiophene-2,5-diyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VS Saji, Y Jo, HR Moon, Y Jun, HK Song - Nanoscale research letters, 2011 - Springer
There are many practical difficulties in direct adsorption of polymers onto nanocrystalline inorganic oxide surface such as Al 2 O 3 and TiO 2 mainly due to the insolubility of polymers in …
Number of citations: 4 link.springer.com
U Černigoj, J Gašperšič, A Fichtenbaum, NL Krajnc… - Analytica Chimica …, 2016 - Elsevier
Metal oxide affinity chromatography has been one of the approaches for specific enrichment of phosphopeptides from complex samples, based on specific phosphopeptide adsorption …
Number of citations: 25 www.sciencedirect.com
J Lim, SY Ryu, J Kim, Y Jun - Nanoscale Research Letters, 2013 - Springer
This study describes a systematic approach of TiO 2 /carbon black nanoparticles with respect to the loading amount in order to optimize the catalytic ability of triiodide reduction for dye-…
Number of citations: 67 link.springer.com

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